Cas no 588-87-4 (1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)thiourea)

1-(4-Fluorophenyl)-3-(4-sulfamoylphenyl)thiourea is a thiourea derivative characterized by its distinct fluorophenyl and sulfamoylphenyl substituents. This compound exhibits potential utility in medicinal chemistry and biochemical research due to its structural motifs, which are often associated with enzyme inhibition and receptor modulation. The presence of the sulfamoyl group enhances solubility and bioavailability, while the fluorine atom may influence electronic properties and binding affinity. Its well-defined synthesis route allows for consistent purity and reproducibility. This compound is particularly relevant in the study of carbonic anhydrase inhibitors and other sulfonamide-targeted applications. Suitable for controlled laboratory use, it serves as a valuable intermediate for further derivatization or mechanistic investigations.
1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)thiourea structure
588-87-4 structure
Product Name:1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)thiourea
CAS No:588-87-4
MF:C13H12FN3O2S2
MW:325.381683349609
CID:5555182
Update Time:2025-10-24

1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)thiourea Chemical and Physical Properties

Names and Identifiers

    • 4-({[(4-fluorophenyl)amino]carbonothioyl}amino)benzenesulfonamide
    • 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)thiourea
    • Inchi: 1S/C13H12FN3O2S2/c14-9-1-3-10(4-2-9)16-13(20)17-11-5-7-12(8-6-11)21(15,18)19/h1-8H,(H2,15,18,19)(H2,16,17,20)
    • InChI Key: VUDOFEJVAFMLEC-UHFFFAOYSA-N
    • SMILES: C1(S(N)(=O)=O)=CC=C(NC(NC2=CC=C(F)C=C2)=S)C=C1

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F3146-3589-2μmol
1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)thiourea
588-87-4 90%+
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$57.0 2023-07-05
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Additional information on 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)thiourea

Comprehensive Overview of 1-(4-Fluorophenyl)-3-(4-Sulfamoylphenyl)thiourea (CAS No. 588-87-4): Properties, Applications, and Market Insights

1-(4-Fluorophenyl)-3-(4-sulfamoylphenyl)thiourea (CAS No. 588-87-4) is a specialized sulfur-containing organic compound with significant potential in pharmaceutical and chemical research. This thiourea derivative features a fluorophenyl group and a sulfamoylphenyl moiety, making it an interesting subject for drug discovery and material science applications. Its molecular structure combines aromaticity with polar functional groups, offering unique reactivity and binding properties.

The compound's chemical stability and hydrogen-bonding capacity have drawn attention from researchers investigating enzyme inhibitors and receptor modulators. Recent studies suggest potential applications in developing targeted therapies, particularly in areas where fluorinated compounds show enhanced bioavailability. The presence of both fluorine and sulfonamide groups in its structure makes it particularly valuable for medicinal chemistry explorations.

From a synthetic chemistry perspective, 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)thiourea serves as a versatile building block. Its thiourea core can participate in various chemical transformations, while the sulfamoyl group offers opportunities for further derivatization. Researchers have utilized similar compounds in developing heterocyclic systems and pharmacophores with potential biological activity.

The pharmaceutical industry shows growing interest in fluorinated thiourea derivatives due to their potential as kinase inhibitors and antimicrobial agents. While specific clinical applications of CAS 588-87-4 are still under investigation, its structural features align with current trends in small molecule drug development. The compound's lipophilicity profile, influenced by both the fluorine atom and sulfonamide group, makes it particularly interesting for blood-brain barrier penetration studies.

Analytical characterization of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)thiourea typically involves HPLC analysis, mass spectrometry, and NMR spectroscopy. The compound's purity is crucial for research applications, with most suppliers providing material at ≥95% purity. Storage recommendations generally suggest protection from moisture and light at room temperature to maintain stability.

In material science applications, the thiourea moiety of this compound has shown potential in molecular recognition systems and supramolecular chemistry. The combination of hydrogen bond donors and acceptors in its structure enables the formation of complex architectures, which could be valuable in developing functional materials or sensors.

The global market for specialty fluorinated compounds like 588-87-4 has shown steady growth, driven by increasing R&D investments in pharmaceutical and agrochemical sectors. Current pricing trends reflect the compound's status as a research-grade chemical, with costs varying based on purity and quantity. Several custom synthesis providers offer this material, often with options for scale-up production upon request.

Environmental and safety considerations for 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)thiourea follow standard laboratory chemical handling protocols. While not classified as highly hazardous, appropriate personal protective equipment (PPE) including gloves and eye protection is recommended during handling. Proper waste disposal methods should be followed in accordance with local regulations.

Recent patent literature reveals growing interest in thiourea derivatives similar to CAS 588-87-4 for various therapeutic applications. The compound's structural features appear in several drug candidate patents, particularly those targeting enzyme inhibition and protein-protein interactions. This suggests potential future demand as research into these areas continues to expand.

For researchers considering 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)thiourea for their work, several key suppliers provide the compound with detailed certificates of analysis. The material is typically available in gram to kilogram quantities, with some providers offering custom synthesis services for modified derivatives. Current lead times vary depending on inventory levels and purification requirements.

Quality control standards for 588-87-4 generally include verification of melting point, spectroscopic properties, and chromatographic purity. Advanced characterization techniques such as single-crystal X-ray diffraction have been employed to confirm the molecular structure of related compounds, providing valuable reference data for researchers working with this material.

Future research directions for 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)thiourea may explore its potential in catalysis, materials science, and medicinal chemistry. The compound's unique combination of fluorine chemistry and thiourea functionality offers numerous possibilities for innovation. As synthetic methodologies advance, we may see expanded applications of this interesting molecular scaffold.

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